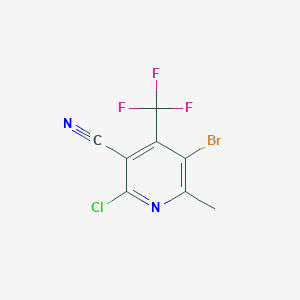
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C8H3BrClF3N2 and a molecular weight of 299.48 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile consists of a bromine atom, a chlorine atom, three fluorine atoms, two nitrogen atoms, and eight carbon atoms . The exact arrangement of these atoms in the molecule would require more detailed structural analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile and its derivatives are primarily involved in chemical synthesis and structural analysis. Research shows the synthesis process of related compounds, indicating their utility in preparing more complex chemical structures. For instance, one study details the synthesis of 5-Bromo-nicotinonitrile, showcasing a method that starts with 5-Bromo-nicotinic acid and undergoes several steps to yield the target compound with a significant total yield. The structures of intermediates and the final product were characterized using FT-IR and 1H NMR techniques (Chen Qi-fan, 2010). Similar research efforts include the development of a safe and economical synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, demonstrating its significance as an intermediate in the synthesis of novel anti-infective agents (J. Mulder et al., 2013).
Crystallographic Studies
Crystallographic studies are another significant application, providing insights into the molecular structure and interactions of these compounds. For instance, the asymmetric unit of a nicotinonitrile derivative was studied, revealing non-planar independent molecules with specific dihedral angles and intramolecular interactions. This analysis helps understand the compound's behavior in solid-state and potential interactions in various chemical environments (S. Chantrapromma et al., 2009).
Antiprotozoal Activity
There's evidence of biological activity in certain derivatives, such as a compound synthesized from 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile showing significant antiprotozoal activity. This demonstrates the compound's potential as a precursor in developing treatments against diseases caused by protozoa (M. Ismail et al., 2003).
Spectroscopic and Computational Analysis
Spectroscopic and computational methods have been employed to characterize the compound and its derivatives. These studies offer a comprehensive understanding of their chemical properties, stability, and interactions at the molecular level. For instance, the spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, was performed, and its geometric structure was optimized using density functional theory. This kind of analysis is crucial in designing and developing new compounds with desired properties (H. Vural & M. Kara, 2017).
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c1-3-6(9)5(8(11,12)13)4(2-14)7(10)15-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXFMVBEEQECPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
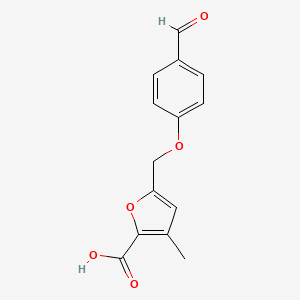
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)

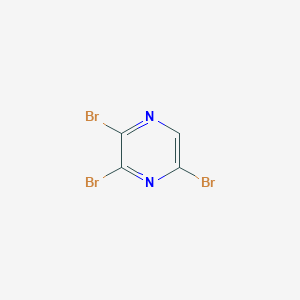
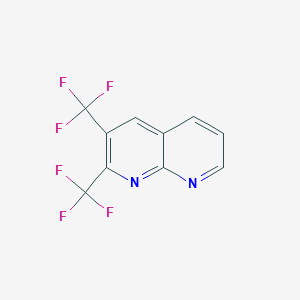


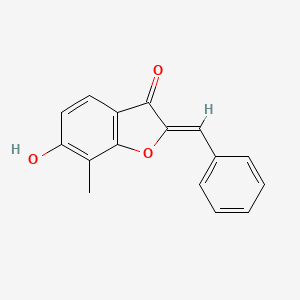


![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)